molecular formula C17H15N3O2 B5595287 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide

Cat. No.: B5595287
M. Wt: 293.32 g/mol
InChI Key: PGYJQJJYBJAZKI-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide, due to its structural complexity, has been explored for its potential in various scientific research applications. A notable study involves the synthesis and characterization of novel compounds related to the benzimidazole family, showcasing potential antibacterial activities. These compounds, synthesized from intermediates like 2-(2′,4′-dihydroxyphenyl) benzimidazole, displayed significant fluorescence in UV-visible regions, indicating their potential for bioimaging applications. The synthesized compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activities which could pave the way for new therapeutic agents (Patil et al., 2015).

Antimicrobial and Antitumor Potential

Further research has expanded into the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which were also screened for their antimicrobial activity. These studies contribute to the understanding of the structural-activity relationship within this class of compounds, providing insights into their potential use in combating microbial resistance. Additionally, some derivatives exhibited broad-spectrum antimicrobial activity, underscoring their potential in antimicrobial therapy (Padalkar et al., 2014).

Anti-Inflammatory and Analgesic Properties

Investigations into benzimidazole/benzoxazole derivatives have revealed their potential in anti-inflammatory and analgesic treatments. These compounds, through their interaction with kinase activities (such as CDK-1, CDK-5, and GSK-3), exhibit promising anti-inflammatory and analgesic properties. This opens up potential avenues for the development of new therapeutic agents targeting inflammatory diseases and pain management (Sondhi et al., 2006).

Antiviral Applications

The antiviral potential of benzamide-based compounds has been demonstrated through the synthesis of novel 5-aminopyrazoles and their derivatives, showing significant activity against influenza A virus (H5N1). This suggests the potential of such compounds in developing antiviral therapeutics, particularly against strains of influenza that pose significant threats to public health (Hebishy et al., 2020).

Catalysis and Chemical Transformations

Research into the catalytic properties and chemical transformations of related compounds has led to efficient methods for preparing valuable heterocyclic compounds. These studies not only contribute to the field of synthetic chemistry but also have potential implications in material science, drug design, and development (Sriramoju et al., 2018).

Future Directions

The future directions for the study of “N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights .

Properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(12-4-2-1-3-5-12)18-13-6-7-15-14(10-13)19-16-11-22-9-8-20(15)16/h1-7,10H,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJQJJYBJAZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.